molecular formula C13H17N5OS B13062266 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B13062266
M. Wt: 291.37 g/mol
InChI Key: RCEDEFROLRFZTM-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant properties . The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be achieved through a multi-step process. One common method involves the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone in methanol at reflux temperature. This reaction yields the desired compound with a high yield of 89% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases.

Common reagents and conditions used in these reactions include methanol as a solvent, reflux temperatures, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity, and leading to the observed pharmacological effects. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .

Comparison with Similar Compounds

Similar compounds to 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other 1,2,4-triazole derivatives with varying substituents on the triazole ring. Some examples are:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-9(2)5-7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19)

InChI Key

RCEDEFROLRFZTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)C

Origin of Product

United States

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